molecular formula C11H13NOS B6274361 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one CAS No. 1701931-39-6

1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one

Cat. No.: B6274361
CAS No.: 1701931-39-6
M. Wt: 207.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one typically involves the reaction of isoindoline derivatives with thiol-containing compounds. One common method involves the use of isoindoline-1,3-dione as a starting material, which is then reacted with a thiol compound under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated isoindoline derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The isoindoline ring can also interact with nucleic acids and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate
  • 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide

Uniqueness

1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one is unique due to the presence of both the isoindoline and thiol functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

1701931-39-6

Molecular Formula

C11H13NOS

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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